N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine
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Overview
Description
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine is a chemical compound with the molecular formula C18H13N3O2 and a molecular weight of 303.3 g/mol This compound is of interest due to its unique structure, which includes a benzoxazole ring and a pyridinyloxyphenyl group
Preparation Methods
The synthesis of N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridinyloxy Group: This step involves the nucleophilic substitution reaction where a pyridine derivative is reacted with a halogenated phenyl compound to form the pyridinyloxyphenyl intermediate.
Coupling Reaction: The final step involves coupling the benzoxazole ring with the pyridinyloxyphenyl intermediate under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine can be compared with other similar compounds, such as:
Pyrimidinamine Derivatives: These compounds also contain a pyridinyloxy group and have been studied for their fungicidal activity.
Benzoxazole Derivatives: Compounds with a benzoxazole ring have been explored for their potential in various applications, including medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct properties and applications.
Properties
CAS No. |
850258-31-0 |
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Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(4-pyridin-4-yloxyphenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H13N3O2/c1-2-4-17-16(3-1)21-18(23-17)20-13-5-7-14(8-6-13)22-15-9-11-19-12-10-15/h1-12H,(H,20,21) |
InChI Key |
FCDPFKQDYGMGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC4=CC=NC=C4 |
Origin of Product |
United States |
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